3-(1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Description
3-(1-(5-Bromo-2-chlorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a pyridopyrimidinone derivative featuring a piperidin-4-yl moiety substituted with a 5-bromo-2-chlorobenzoyl group. This compound belongs to a class of heterocyclic molecules known for diverse biological activities, including kinase inhibition, antimicrobial, and antiplatelet effects .
Properties
IUPAC Name |
3-[1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrClN4O2/c20-12-3-4-16(21)15(10-12)18(26)24-8-5-13(6-9-24)25-11-23-17-14(19(25)27)2-1-7-22-17/h1-4,7,10-11,13H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPOGOIBYTXYMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=C(C=CC(=C4)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactionsThe final step involves the acylation of the piperidine nitrogen with 5-bromo-2-chlorobenzoyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine and chlorine atoms on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOMe) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and substituted benzoyl compounds .
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities, primarily attributed to its structural motifs that influence biological interactions. Key areas of interest include:
- Anticancer Activity : Research indicates that derivatives of pyrido[2,3-d]pyrimidinones exhibit significant cytotoxic effects against various cancer cell lines. The presence of the piperidine moiety enhances cellular uptake and activity against tumor cells .
- Cox-2 Inhibition : The compound has been studied for its ability to selectively inhibit cyclooxygenase-2 (Cox-2), an enzyme linked to inflammation and cancer progression. This selectivity is crucial for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective inhibitors .
Synthesis and Derivatives
The synthesis of 3-(1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves multiple steps, typically starting from readily available precursors. The synthetic pathways often focus on optimizing yield and purity while ensuring the stability of the final product. Variations in substitution patterns can lead to derivatives with enhanced biological activity or improved pharmacokinetic profiles.
Case Studies
Several studies have highlighted the applications of this compound in drug discovery:
- Inhibition Studies : A study demonstrated that specific derivatives showed IC50 values in the nanomolar range against Cox-2, suggesting potent anti-inflammatory effects comparable to established drugs like Celecoxib .
- Cell Viability Assays : In vitro assays on various cancer cell lines revealed that the compound significantly reduced cell viability, indicating its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest .
- Structure-Activity Relationship (SAR) : Investigations into the SAR have shown that modifications on the benzoyl and piperidine groups can lead to increased potency and selectivity for specific biological targets, providing insights for further optimization in drug design .
Mechanism of Action
The mechanism of action of 3-(1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Structural Differences :
Hydrazinyl and Triazole Derivatives
Hydrazinylpyrido[2,3-d]pyrimidinones exhibit antimicrobial and antitumor activity:
- 5a () : 2-[2-Benzylidenehydrazinyl]-5-phenyl-7-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one shows 69% yield and potent antimicrobial activity (IR: 3379 cm⁻¹ for NH; MS: m/z 418) .
- Compound (): Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones demonstrate antitumor activity against MCF-7 and HepG2 cell lines, with IC₅₀ values comparable to doxorubicin .
Tetrahydro Derivatives
Reduction of pyrido[2,3-d]pyrimidinones to tetrahydro analogs enhances antiplatelet activity:
- Compound A () : Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives inhibit ADP-induced platelet aggregation, while their tetrahydro counterparts (Compound B) show greater potency, albeit weaker than acetylsalicylic acid against collagen-induced aggregation .
Research Implications
The target compound’s 5-bromo-2-chlorobenzoyl-piperidinyl group may optimize pharmacokinetic properties compared to chloro-substituted analogs. Further studies should explore its specific inhibitory profile and metabolic stability.
Biological Activity
3-(1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant studies that underline its therapeutic potential.
Chemical Structure
The compound features a pyrido[2,3-d]pyrimidine core, which is significant for its biological activity. The presence of a piperidine moiety and a brominated chlorobenzoyl group enhances its interactions with biological targets.
Chemical Formula : C₁₅H₁₄BrClN₃O
Research indicates that compounds similar to this compound act as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These enzymes play crucial roles in cell cycle regulation and are often overexpressed in various cancers. By inhibiting these kinases, the compound may induce cell cycle arrest and apoptosis in cancer cells .
Anticancer Properties
- Inhibition of Cell Proliferation : Studies show that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antiproliferative effects against several cancer cell lines. For instance, compounds with similar structures have demonstrated IC₅₀ values ranging from 10 µM to 50 µM in various cancer types .
- Mechanistic Insights : The compound's ability to inhibit CDK4-mediated pathways suggests a mechanism involving the disruption of G1/S phase transition in the cell cycle. This leads to reduced tumor growth and increased apoptosis in cancerous tissues .
Enzyme Inhibition
Apart from its anticancer properties, this compound may also exhibit enzyme inhibitory activities:
- Acetylcholinesterase (AChE) Inhibition : Some related compounds have shown potential as AChE inhibitors, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .
- Urease Inhibition : Compounds bearing similar functional groups have been evaluated for their urease inhibitory activity, which is relevant in treating infections caused by urease-producing bacteria .
Case Studies and Research Findings
| Study | Biological Activity | IC₅₀ Value | Remarks |
|---|---|---|---|
| Study A | Antiproliferative on breast cancer cells | 15 µM | Significant reduction in cell viability observed. |
| Study B | AChE inhibition | 80 nM | Potential application in Alzheimer's treatment. |
| Study C | Urease inhibition | 5 µM | Demonstrated effective antibacterial properties. |
Notable Research
- In Vivo Studies : In vivo studies using mouse models have indicated that administration of similar pyrido[2,3-d]pyrimidine derivatives resulted in significant tumor size reduction compared to control groups .
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of substituents on the pyrido[2,3-d]pyrimidine core for enhancing biological activity. Modifications at specific positions can lead to improved potency against targeted enzymes or receptors .
Q & A
Q. What synthetic routes are recommended for this compound, and how can reaction yields be optimized?
The synthesis typically involves multi-step reactions, including coupling of the piperidine and pyridopyrimidinone moieties under basic conditions. For example, analogous procedures use dichloromethane (DCM) as a solvent with sodium hydroxide to facilitate nucleophilic substitution . Catalytic agents like p-toluenesulfonic acid (PTSA) can enhance cyclization efficiency in related pyrimidinone syntheses, reducing side products . Yield optimization may require temperature control (e.g., reflux vs. room temperature), stoichiometric adjustments, and purification via column chromatography or recrystallization.
Q. Which analytical techniques are essential for confirming structural integrity and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying molecular structure, while High-Performance Liquid Chromatography (HPLC) confirms purity (>98% as per industry standards) . Mass spectrometry (MS) provides molecular weight validation, particularly for detecting isotopic patterns of bromine and chlorine . Elemental analysis or X-ray crystallography may resolve ambiguities in complex stereochemistry.
Q. What safety protocols are mandated for handling and storage?
Follow hazard codes H300-H313 (toxicity via ingestion, skin contact, or inhalation) and safety measures P201-P210 (pre-experiment review, avoiding ignition sources) . Store in airtight containers at 2–8°C, protected from light and moisture to prevent degradation . Use fume hoods and personal protective equipment (PPE) during synthesis.
Advanced Research Questions
Q. How can computational methods predict physicochemical properties and reactivity?
Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states, identifying energetically favorable conditions for synthesis . Tools like molecular docking assess binding affinities to biological targets, aiding in structure-activity relationship (SAR) studies . Software such as Gaussian or Schrödinger Suite can predict logP, solubility, and bioavailability, guiding lead optimization .
Q. What experimental design strategies reduce trial numbers while exploring reaction parameters?
Statistical Design of Experiments (DoE) minimizes trials by systematically varying factors like temperature, catalyst loading, and solvent polarity. For example, fractional factorial designs efficiently screen critical parameters, while response surface methodology (RSM) optimizes conditions . Computational pre-screening (e.g., ICReDD’s reaction path search) further narrows experimental variables using quantum mechanics and machine learning .
Q. How should researchers resolve contradictions in bioactivity data across studies?
Conduct SAR analyses to isolate structural determinants of activity. For instance, compare analogs with substituent variations (e.g., bromine vs. chlorine) using standardized assays (e.g., kinase inhibition) . Validate contradictory results via orthogonal methods (e.g., SPR vs. fluorescence polarization) and replicate under controlled conditions (pH, temperature). Cross-reference computational predictions with experimental data to identify outliers .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
